2-(((3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole
Description
2-(((3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole is a heterocyclic compound featuring a benzo[d]thiazole scaffold linked via a thioether bridge to a substituted imidazo[1,2-a]pyridine core. The imidazo[1,2-a]pyridine moiety is functionalized with bromine (Br) and chlorine (Cl) at positions 3 and 6, respectively. This structural combination confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to halogenated heterocycles.
Properties
IUPAC Name |
2-[(3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClN3S2/c16-14-11(18-13-6-5-9(17)7-20(13)14)8-21-15-19-10-3-1-2-4-12(10)22-15/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDWWPFWLJUYFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC3=C(N4C=C(C=CC4=N3)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 3-Bromo-6-chloroimidazo[1,2-a]pyridine: This can be achieved by reacting α-bromoketones with 2-aminopyridines under specific conditions.
Thioether Formation: The intermediate 3-Bromo-6-chloroimidazo[1,2-a]pyridine is then reacted with benzo[d]thiazole-2-thiol in the presence of a base to form the desired thioether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(((3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The bromine atom on the imidazo[1,2-a]pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(((3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antituberculosis agent due to its activity against multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets and its mechanism of action.
Industrial Applications: It may be used as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 2-(((3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole involves its interaction with specific molecular targets. For instance, in the context of its antituberculosis activity, it is believed to inhibit key enzymes involved in the survival and replication of Mycobacterium tuberculosis . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of halogenated imidazo-fused heterocycles. Below is a detailed comparison with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison of Selected Compounds
Key Observations
Substituent Effects on Reactivity and Bioactivity The bromine atom at position 3 in the target compound is a reactive site for nucleophilic substitution, as demonstrated in analogous imidazo-thiadiazole systems . This contrasts with chlorine at position 6, which is less reactive but contributes to steric bulk and lipophilicity.
Heterocyclic Core Modifications
- Replacing benzo[d]thiazole with benzo[d]oxazole () replaces sulfur with oxygen, reducing polarizability and hydrogen-bonding capacity, which may lower target affinity but improve solubility .
- Imidazo[1,2-a]pyrimidine () vs. imidazo[1,2-a]pyridine (target compound): The pyrimidine ring introduces additional nitrogen atoms, altering π-π stacking interactions and basicity .
Biological Activity Trends Compounds with halogenated benzimidazole/thiazole cores () show immunomodulatory and anticancer activities, suggesting the target compound may share similar mechanisms . Nitro-substituted analogs () are associated with DNA-targeting activities, though this remains speculative without direct data on the target compound .
Synthetic Accessibility
- The thioether linkage in the target compound is likely synthesized via nucleophilic displacement of a bromomethyl intermediate, a method validated in related systems (e.g., ) .
Biological Activity
Overview
2-(((3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole is a complex organic compound that merges the structural features of imidazo[1,2-a]pyridine and benzo[d]thiazole. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of antimicrobial and anticancer applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of 3-Bromo-6-chloroimidazo[1,2-a]pyridine : Achieved by reacting α-bromoketones with 2-aminopyridines.
- Thioether Formation : The intermediate is reacted with benzo[d]thiazole-2-thiol in the presence of a base to create the desired thioether linkage.
This synthetic route highlights the complexity and potential for diverse derivatives through variations in reaction conditions and starting materials .
Antimicrobial Properties
Research indicates that this compound exhibits significant activity against multidrug-resistant strains of Mycobacterium tuberculosis. Its mechanism of action is believed to involve inhibition of key enzymes critical for bacterial survival and replication .
Anticancer Activity
Studies have shown that compounds containing benzothiazole moieties often demonstrate anticancer properties. The specific compound may interact with various molecular targets involved in cancer cell proliferation and survival pathways. In vitro assays have indicated promising results in inhibiting cancer cell lines, although detailed quantitative data remains sparse .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Bromo-6-chloroimidazo[1,2-a]pyridine | Lacks benzo[d]thiazole moiety | Antimicrobial activity |
| 6-Chloroimidazo[1,2-a]pyridine | Similar structure without bromine | Moderate antimicrobial activity |
The presence of both the imidazo[1,2-a]pyridine and benzo[d]thiazole moieties in this compound may enhance its biological activities compared to its analogs .
Case Studies
Case Study 1: Antituberculosis Activity
In a study published by the National Institutes of Health, compounds similar to this compound were tested against Mycobacterium tuberculosis. Results showed that derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against resistant strains .
Case Study 2: Anticancer Efficacy
Another study evaluated the anticancer properties of benzothiazole derivatives. The findings revealed that specific modifications to the benzothiazole structure led to enhanced cytotoxicity against various cancer cell lines. The study emphasized the importance of structural diversity in optimizing therapeutic efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
